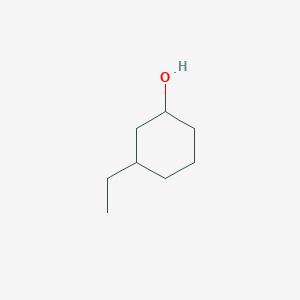

3-Ethylcyclohexanol

Übersicht

Beschreibung

3-Ethylcyclohexanol is a compound that can be derived from cyclohexanol derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structural analysis of related cyclohexanone and cyclohexanol derivatives. These studies contribute to the broader understanding of the chemical behavior and properties of cyclohexanol compounds, which can be extrapolated to this compound.

Synthesis Analysis

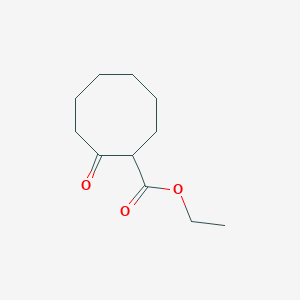

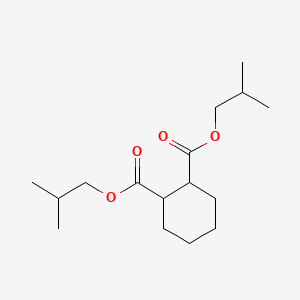

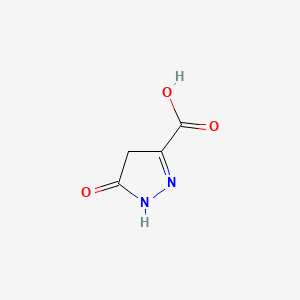

The synthesis of cyclohexanone derivatives can be achieved through various methods. For instance, 3-ethoxycyclobutanones can react with silyl enol ethers to give 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid, as demonstrated in one study . Another approach involves a Michael-Aldol condensation to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, which has the cyclohexanone in a chair conformation . These methods highlight the versatility in synthesizing cyclohexanone derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

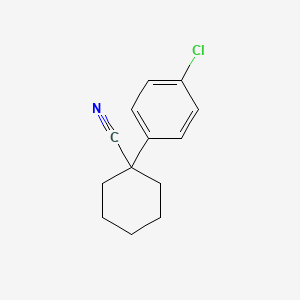

The molecular structure of cyclohexanone derivatives has been extensively studied using spectroscopic techniques such as NMR spectroscopy. For example, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was analyzed to establish its conformational behavior, revealing a slightly flattened chair conformation for the piperidone ring . X-ray diffraction has also been used to confirm the structure of synthesized compounds, such as (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one, which crystallizes in the triclinic crystal system . These studies provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

Cyclohexanone derivatives can undergo various chemical reactions. Acyl radical cyclizations have been used in synthesis to construct six-membered rings efficiently . Additionally, the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and various alkynes has been catalyzed by nickel complexes to synthesize cycloheptadiene derivatives . These reactions demonstrate the reactivity of cyclohexanone derivatives and could inform the chemical reactions that this compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be inferred from their molecular structure and synthesis. For instance, the presence of intermolecular hydrogen bonds, such as those found in the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, can influence the compound's solubility and boiling point . The chair conformation of the cyclohexane ring is a common feature that affects the stability and reactivity of these molecules . These properties are essential for understanding the behavior of this compound in various environments and reactions.

Wissenschaftliche Forschungsanwendungen

Katalyse in der organischen Synthese

3-Ethylcyclohexanol kann an katalytischen Prozessen beteiligt sein, insbesondere bei der Hydrierung verwandter Verbindungen. Beispielsweise liefert die Hydrierung von Cyclohexylacetat, das aus Essigsäure und Cyclohexen gewonnen wird, Cyclohexanol und Ethanol . Dieser Prozess ist in der organischen Synthese von entscheidender Bedeutung, wobei this compound möglicherweise als Zwischenprodukt oder Lösungsmittel fungiert, das den Reaktionsweg oder die Reaktionsgeschwindigkeit beeinflusst.

Medizinische Anwendungen: Hydrogele und Nanogel

Im medizinischen Bereich könnte this compound bei der Entwicklung von Hydrogelen und Nanogelen Anwendung finden . Diese Materialien werden für Medikamententrägersysteme verwendet, da sie therapeutische Wirkstoffe kontrolliert einkapseln und freisetzen können. Die Eigenschaften der Verbindung könnten genutzt werden, um die physikalisch-chemischen Eigenschaften dieser Gele zu verändern und ihre Funktionalität zu verbessern.

Industrielle Prozesse: Grüne Chemie

This compound könnte eine Rolle bei Anwendungen der grünen Chemie in industriellen Prozessen spielen. Es könnte als sicherere Alternative zu gefährlicheren Lösungsmitteln oder Reagenzien in chemischen Reaktionen dienen, wie z. B. bei der Veresterung oder anderen Synthesereaktionen, die in der Industrie üblich sind .

Umweltwissenschaften: Reduzierung der Umweltverschmutzung

In den Umweltwissenschaften könnte this compound in Studien zur Reduzierung der Umweltverschmutzung eingesetzt werden. Sein Potenzial, als biologisch abbaubares Lösungsmittel oder als Mittel in Sanierungsprozessen zu fungieren, macht es zu einem Kandidaten für die Forschung zur Minimierung der Umweltbelastung .

Lebensmittelindustrie: Aromatisierung und Konservierung

Die Lebensmittelindustrie könnte den Einsatz von this compound als Aromastoff oder Konservierungsmittel untersuchen. Obwohl spezifische Informationen zu dieser Anwendung nicht gefunden wurden, werden verwandte Verbindungen häufig verwendet, um den Geschmack zu verbessern oder die Haltbarkeit von Lebensmitteln zu verlängern .

Kosmetik: Duftstoffe und Hautpflege

In der Kosmetik könnte this compound auf seine Duftstoffeigenschaften oder als Inhaltsstoff in Hautpflegeprodukten untersucht werden. Seine strukturelle Ähnlichkeit mit anderen Cyclohexanol-Derivaten, die üblicherweise in kosmetischen Formulierungen verwendet werden, deutet auf mögliche Anwendungen in diesem Bereich hin .

Landwirtschaftliche Forschung: Pestizide und Düngemittel

Schließlich könnte this compound Anwendungen in der landwirtschaftlichen Forschung finden, insbesondere bei der Formulierung von Pestiziden und Düngemitteln. Seine Wirksamkeit und Umweltverträglichkeit als landwirtschaftliche Chemikalie wären für Forscher von Interesse .

Wirkmechanismus

Target of Action

3-Ethylcyclohexanol, a derivative of cyclohexanol, primarily targets enzymes involved in the dehydration reactions of alcohols . These enzymes facilitate the conversion of alcohols into alkenes through E1 or E2 mechanisms .

Mode of Action

The interaction of this compound with its targets involves a process known as dehydration. In this process, this compound undergoes E1 or E2 mechanisms to lose water and form a double bond . This reaction proceeds by heating the alcohol in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

The dehydration of this compound affects the biochemical pathways involved in the synthesis of alkenes . The resulting alkenes can participate in various downstream reactions, leading to the formation of complex organic compounds.

Result of Action

The molecular effect of this compound’s action is the formation of an alkene through the loss of water . On a cellular level, the impact of this action would depend on the specific biological context. For instance, in a biochemical pathway, the resulting alkene could serve as a precursor for the synthesis of other organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dehydration reaction it undergoes is dependent on the presence of a strong acid and high temperatures . Moreover, factors such as pH, presence of other reactants, and cellular environment can also impact the action of this compound.

Safety and Hazards

While specific safety data for 3-Ethylcyclohexanol was not found, it’s important to note that chemicals can pose various hazards. For example, cyclohexanol, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Zukünftige Richtungen

While specific future directions for 3-Ethylcyclohexanol were not found, the synthesis of cyclohexanol via the hydrogenation of cyclohexyl acetate provides a novel route to yield cyclohexanol and ethanol . This could potentially open up new avenues for the utilization of this compound in similar processes.

Eigenschaften

IUPAC Name |

3-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIOXDKEUNVBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281282 | |

| Record name | 3-ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4534-76-3 | |

| Record name | 4534-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

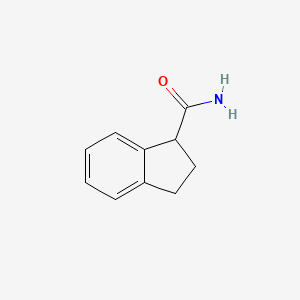

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)